molecular formula C17H15ClN2O B5701253 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B5701253
M. Wt: 298.8 g/mol
InChI Key: RBSJXDQWBRYGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as CIEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth or neuronal cell death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins that are involved in cancer cell growth. In neuronal cells, this compound has been reported to protect against oxidative stress, reduce inflammation, and enhance neuronal survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that are targeted by this compound. Another direction is to explore its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, the development of more soluble analogs of this compound may enhance its bioavailability and efficacy in certain experiments.

Synthesis Methods

The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In neuroscience, this compound has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs.

Properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-14-5-3-4-12(10-14)17(21)19-9-8-13-11-20-16-7-2-1-6-15(13)16/h1-7,10-11,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSJXDQWBRYGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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